N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and is substituted with a phenylsulfonyl group and a carboxamide group. The presence of the 4-chloro-2-methylphenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation, where a phenylsulfonyl chloride reacts with the pyrrolo[2,3-b]pyridine core in the presence of a base like triethylamine.
Attachment of the 4-chloro-2-methylphenyl Group: This can be done through a nucleophilic substitution reaction where the 4-chloro-2-methylphenylamine reacts with an activated intermediate of the pyrrolo[2,3-b]pyridine core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could interact with biological macromolecules in a specific manner.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- N-(4-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-indole-2-carboxamide
Uniqueness
N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both the chloro and methyl groups on the phenyl ring, along with the phenylsulfonyl and carboxamide groups, makes it distinct from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-chloro-2-methylphenyl)pyrrolo[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-14-12-16(22)9-10-18(14)24-21(26)19-13-15-6-5-11-23-20(15)25(19)29(27,28)17-7-3-2-4-8-17/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXQDMWWHYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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